N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide
Overview
Description
N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a phenoxyethyl sulfanyl group
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide involves multiple steps, typically starting with the preparation of the triazole ring. One common synthetic route includes the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 2-phenoxyethyl bromide in the presence of a base to introduce the phenoxyethyl sulfanyl group. The final step involves the acetylation of the triazole derivative to obtain the target compound .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide can be compared with other similar compounds, such as:
N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide: This compound shares the methoxyphenyl group but has an indole ring instead of a triazole ring, leading to different chemical properties and biological activities.
N-(3-methoxyphenyl)-2-(2-pyridinylthio)acetamide:
N-(3-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: This compound has a phenylsulfanyl group, making it structurally similar but with different electronic and steric properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-18(14-19(25)21-15-7-6-10-17(13-15)26-2)22-23-20(24)28-12-11-27-16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXBEWRSGBKUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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